N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase . VEGFR1 plays a crucial role in angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their target proteins . Inhibition typically occurs when the compound binds to the active site of the target protein, preventing it from performing its normal function.
Biochemical Pathways
Inhibition of vegfr1, as seen with similar compounds, would affect theVEGF signaling pathway . This pathway is involved in angiogenesis, and its inhibition can lead to reduced blood vessel formation.
Result of Action
Based on the inhibition of vegfr1 by similar compounds, one could expect a decrease in angiogenesis . This could potentially lead to reduced tumor growth in cancerous cells, as they often rely on angiogenesis for nutrient supply.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-19-13-3-1-2-4-16(13)28-10-14(19)20(25)23-21-22-15(11-29-21)12-5-6-17-18(9-12)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLEMDMMJYTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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